N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the fluorobenzyl group, potentially leading to the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and imidazole positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Saturated derivatives.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity.
N-ethyl-2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Contains a chlorine atom instead of fluorine, which could lead to different reactivity and biological effects.
N-ethyl-2-(2-((3-methylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Contains a methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacological profiles.
Properties
IUPAC Name |
N-ethyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-4-3-5-12(16)6-11/h3-7,20H,2,8-10H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXRMQYUIYWGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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